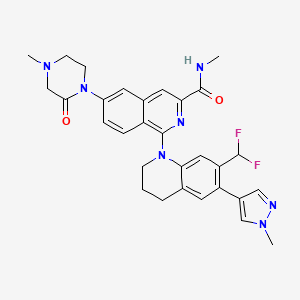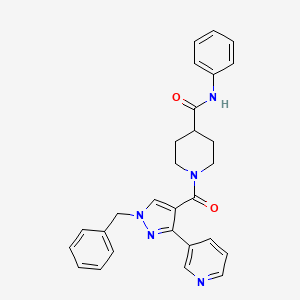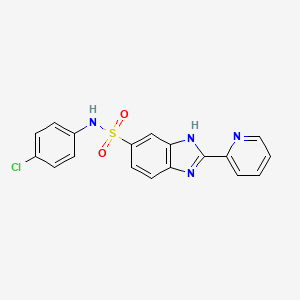![molecular formula C19H16ClFN2O5S2 B7453694 N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide, commonly known as CFTR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of cystic fibrosis.
作用機序
CFTR inhibitor works by binding to the CFTR protein and blocking its activity. Specifically, CFTR inhibitor binds to a specific site on the CFTR protein called the nucleotide-binding domain 1 (NBD1). This binding prevents the CFTR protein from opening and closing properly, which in turn reduces the transport of salt and water in and out of cells.
Biochemical and Physiological Effects:
CFTR inhibitor has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, CFTR inhibitor has been shown to reduce the activity of CFTR in cells, which in turn reduces the transport of salt and water. CFTR inhibitor has also been shown to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
実験室実験の利点と制限
One advantage of CFTR inhibitor is that it has been extensively studied in laboratory experiments, which has provided a wealth of information about its mechanism of action and potential applications. However, one limitation of CFTR inhibitor is that it has not yet been approved for clinical use, which means that its potential applications in humans are still being studied.
将来の方向性
There are several future directions for research on CFTR inhibitor. One direction is to continue studying its potential applications in the treatment of cystic fibrosis. Another direction is to investigate the potential applications of CFTR inhibitor in other diseases or conditions, such as chronic obstructive pulmonary disease (COPD) or asthma. Additionally, future research could focus on developing new and more effective CFTR inhibitors that have fewer side effects and are more effective at reducing mucus buildup in the lungs and other organs.
合成法
CFTR inhibitor is synthesized through a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline, which produces N-(4-chlorobenzenesulfonyl)-2-methoxyaniline. This compound is then reacted with 4-fluorobenzenesulfonyl chloride to produce N-[5-(4-chlorobenzenesulfonylamino)-2-methoxyphenyl]-4-fluorobenzenesulfonamide. Finally, this compound is reacted with ammonia to produce CFTR inhibitor.
科学的研究の応用
CFTR inhibitor has been extensively studied for its potential applications in the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR inhibitor works by blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of salt and water in and out of cells. By inhibiting CFTR, CFTR inhibitor can help to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
特性
IUPAC Name |
N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O5S2/c1-28-19-11-6-15(22-29(24,25)16-7-2-13(20)3-8-16)12-18(19)23-30(26,27)17-9-4-14(21)5-10-17/h2-12,22-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONYALJVZNUIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453627.png)

![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylacetamide](/img/structure/B7453644.png)

![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)
![N-cyclopropyl-2-[[2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7453663.png)
![3-[(2-Methoxyphenyl)methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453674.png)

![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453695.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7453707.png)

![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)
![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)